molecular formula C38H78Br2N2 B13766617 Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide CAS No. 66968-03-4

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Cat. No.: B13766617
CAS No.: 66968-03-4
M. Wt: 722.8 g/mol
InChI Key: OAJHOZAEYAJYBU-UHFFFAOYSA-L
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Description

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by its complex structure, featuring an octamethylene (8-carbon) chain linking two dimethylammonium groups. Each ammonium center is attached to a branched propyl substituent bearing a 2,2,6-trimethylcyclohexyl moiety, contributing to its steric bulk and lipophilicity. Such compounds are often employed as intermediates in organic synthesis or surfactants due to their cationic nature and structural versatility .

Properties

CAS No.

66968-03-4

Molecular Formula

C38H78Br2N2

Molecular Weight

722.8 g/mol

IUPAC Name

8-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]octyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C38H78N2.2BrH/c1-31-21-19-27-37(5,6)35(31)25-23-33(3)39(9,10)29-17-15-13-14-16-18-30-40(11,12)34(4)24-26-36-32(2)22-20-28-38(36,7)8;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

OAJHOZAEYAJYBU-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) typically involves a multi-step processThe final step involves the quaternization of the nitrogen atoms with dimethyl groups and the addition of bromide ions to form the dibromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.

Scientific Research Applications

Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially altering the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other bis-quaternary ammonium salts, differing primarily in chain length, substituents, and hydration status. Key analogs include:

Hexamethylene Analog

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) (CAS 72017-47-1) features a shorter hexamethylene (6-carbon) chain and a cyclohexenyl substituent instead of a cyclohexyl group. Its molecular formula (C₃₆H₇₀Br₂N₂) and hydrate status distinguish it from the target compound.

Trimethylene Analog

Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) (CID 48076) has a trimethylene (3-carbon) linker, resulting in a smaller molecular formula (C₃₃H₆₈N₂). Collision cross-section (CCS) predictions for this compound (228–239 Ų for [M+H]⁺ adducts) suggest compact geometry compared to longer-chain analogs. The reduced chain length may limit its utility in applications requiring flexible spacers .

Phosphonoamino-Substituted Octamethylene Analog

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) (CAS 20021-06-1) shares the octamethylene chain but replaces cyclohexyl groups with phosphonoaminoethyl substituents.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Chain Length Substituents Physical State Applications
Ammonium, octamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) - (Estimated) C₃₈H₇₄Br₂N₂ ~718.8 Octamethylene 2,2,6-Trimethylcyclohexyl Powder* Surfactant, Intermediate*
Hexamethylene analog (hydrate) 72017-47-1 C₃₆H₇₀Br₂N₂ 690.76 Hexamethylene 2,6,6-Trimethylcyclohexenyl Hydrate Intermediate
Trimethylene analog CID 48076 C₃₃H₆₈N₂ 493.55 ([M+H]⁺) Trimethylene 2,2,6-Trimethylcyclohexyl Powder Analytical reference
Phosphonoamino-substituted analog 20021-06-1 C₂₈H₆₀Br₂N₄O₆P₂ 830.56 Octamethylene Diisopropylphosphonoaminoethyl Solid Catalysis, Chelation

Table 2: Predicted Collision Cross-Sections (CID 48076)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 493.54552 228.4
[M+Na]⁺ 515.52746 238.0
[M+NH₄]⁺ 510.57206 239.9

Key Findings

  • Chain Length: Longer chains (e.g., octamethylene vs.
  • Substituents: Cyclohexyl groups confer hydrophobicity, whereas phosphonoamino groups enable polar interactions, broadening application scope .
  • Hydration : Hydrated forms (e.g., CAS 72017-47-1) improve solubility but may reduce thermal stability compared to anhydrous salts .
  • Analytical Behavior : CCS values correlate with adduct type and molecular compactness, aiding mass spectrometry characterization .

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